

# molecular structure and formula of Tetrafluoroterephthalonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrafluoroterephthalonitrile

Cat. No.: B158556

[Get Quote](#)

An In-depth Technical Guide to **Tetrafluoroterephthalonitrile**: Molecular Structure, Properties, and Applications

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetrafluoroterephthalonitrile**, also known by its IUPAC name 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile, is a fluorinated organic compound with the chemical formula  $C_6F_4N_2$ .<sup>[1][2][3]</sup> Its rigid, electron-deficient aromatic core, substituted with four electronegative fluorine atoms and two nitrile functional groups, imparts unique chemical and physical properties. These characteristics make it a valuable building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of high-performance polymers and specialized electronic materials.<sup>[4]</sup> This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development.

## Molecular Structure and Formula

**Tetrafluoroterephthalonitrile** consists of a central benzene ring where all four hydrogen atoms have been replaced by fluorine atoms. Two nitrile ( $-C\equiv N$ ) groups are substituted at the para (1 and 4) positions of the ring.

- Molecular Formula: C<sub>8</sub>F<sub>4</sub>N<sub>2</sub>[1][2][3][5]
- Molecular Weight: 200.09 g/mol [1][2][6]
- Synonyms: 2,3,5,6-Tetrafluoro-1,4-benzenedicarbonitrile, Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene.[1][2][6]
- CAS Number: 1835-49-0[1][2]

The planar, symmetric structure and the presence of strong electron-withdrawing groups (-F and -CN) make the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key feature in its reactivity.

## Physicochemical and Spectroscopic Data

The properties of **Tetrafluoroterephthalonitrile** are summarized below. Quantitative data are presented in Table 1, with spectroscopic data detailed in Table 2.

**Table 1: Physicochemical Properties of Tetrafluoroterephthalonitrile**

Property	Value	Reference(s)
Appearance	White to light yellow crystalline solid	[7][8]
Melting Point	197-199 °C	[6][8][9]
Boiling Point	243.3 °C (at 760 mmHg)	[4][9]
Density	1.54 g/cm <sup>3</sup>	[4]
Vapor Pressure	0.0324 mmHg (at 25 °C)	[4][8]
Solubility	Soluble in hot methanol and acetone	[1][10]

**Table 2: Spectroscopic Data for Tetrafluoroterephthalonitrile**

Technique	Data and Interpretation
Mass Spectrometry (MS)	The electron ionization mass spectrum shows a prominent molecular ion peak ( $M^+$ ) at $m/z = 200$ , corresponding to the molecular weight of the compound.[11]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for its functional groups. Key peaks are expected in the following regions: $\sim 2230\text{ cm}^{-1}$ ( $\text{C}\equiv\text{N}$ nitrile stretch, sharp), $\sim 1600\text{-}1450\text{ cm}^{-1}$ ( $\text{C}=\text{C}$ aromatic ring stretch), and $\sim 1000\text{-}1250\text{ cm}^{-1}$ ( $\text{C-F}$ stretch, strong).
$^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR)	Due to molecular symmetry, the $^{13}\text{C}$ NMR spectrum is expected to be simple, showing three distinct signals: one for the two equivalent nitrile carbons ( $-\text{C}\equiv\text{N}$ ), one for the four equivalent fluorine-substituted aromatic carbons ( $\text{C-F}$ ), and one for the two equivalent nitrile-substituted aromatic carbons ( $\text{C-CN}$ ).
$^{19}\text{F}$ Nuclear Magnetic Resonance ( $^{19}\text{F}$ NMR)	The four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the $^{19}\text{F}$ NMR spectrum is expected to exhibit a single sharp singlet. The chemical shift for aryl fluorides typically appears in the range of $-100$ to $-170\text{ ppm}$ (relative to $\text{CFCl}_3$ ).

## Experimental Protocols

### Synthesis of Tetrafluoroterephthalonitrile

A common and effective method for synthesizing **Tetrafluoroterephthalonitrile** is through the halogen exchange fluorination of Tetrachloroterephthalonitrile using an alkali metal fluoride in a polar aprotic solvent.[1][5][11]

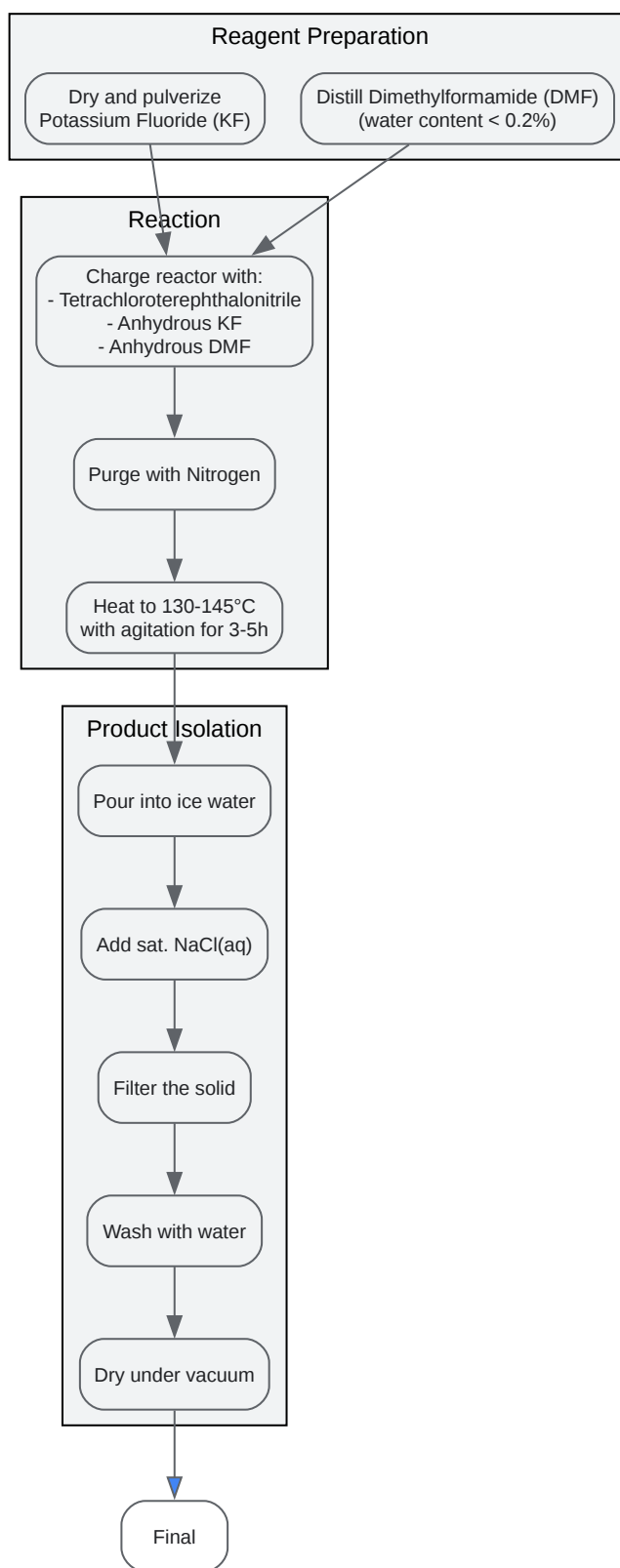


## Materials:

- Tetrachloroterephthalonitrile
- Anhydrous Potassium Fluoride (KF), dried and pulverized[1]
- Anhydrous Dimethylformamide (DMF), water content  $\leq 0.2\%$ [5][11]
- Ice water
- Saturated aqueous sodium chloride solution

## Procedure:

- A reaction vessel equipped with a reflux condenser and a nitrogen inlet is charged with tetrachloroterephthalonitrile, a molar excess of dry potassium fluoride, and anhydrous dimethylformamide.[1] For example, 1.33 g of tetrachloroterephthalonitrile, 1.74 g of dry KF, and 10 mL of DMF.[1]
- The atmosphere in the reactor is replaced with nitrogen gas.[1]
- The mixture is heated to a temperature between 130 °C and 145 °C with continuous agitation.[1][5]
- The reaction is maintained at this temperature for approximately 3-5 hours.[1][5]
- After the reaction is complete, the mixture is cooled and poured into ice water.[1]
- A saturated aqueous solution of sodium chloride is added to facilitate the precipitation of the product.[1]
- The resulting solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.[1]
- The typical yield for this process is approximately 81%.[1]



[Click to download full resolution via product page](#)

**Caption:** Synthesis workflow for **Tetrafluoroterephthalonitrile**.

## Application Example: Synthesis of PIM-1

**Tetrafluoroterephthalonitrile** is a crucial monomer for producing Polymers of Intrinsic Microporosity (PIMs), such as the archetypal PIM-1. These polymers are synthesized via a step-growth polycondensation reaction.<sup>[2]</sup>

Reaction: 5,5',6,6'-tetrahydroxy-3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) + **Tetrafluoroterephthalonitrile** (TFTPN) → PIM-1

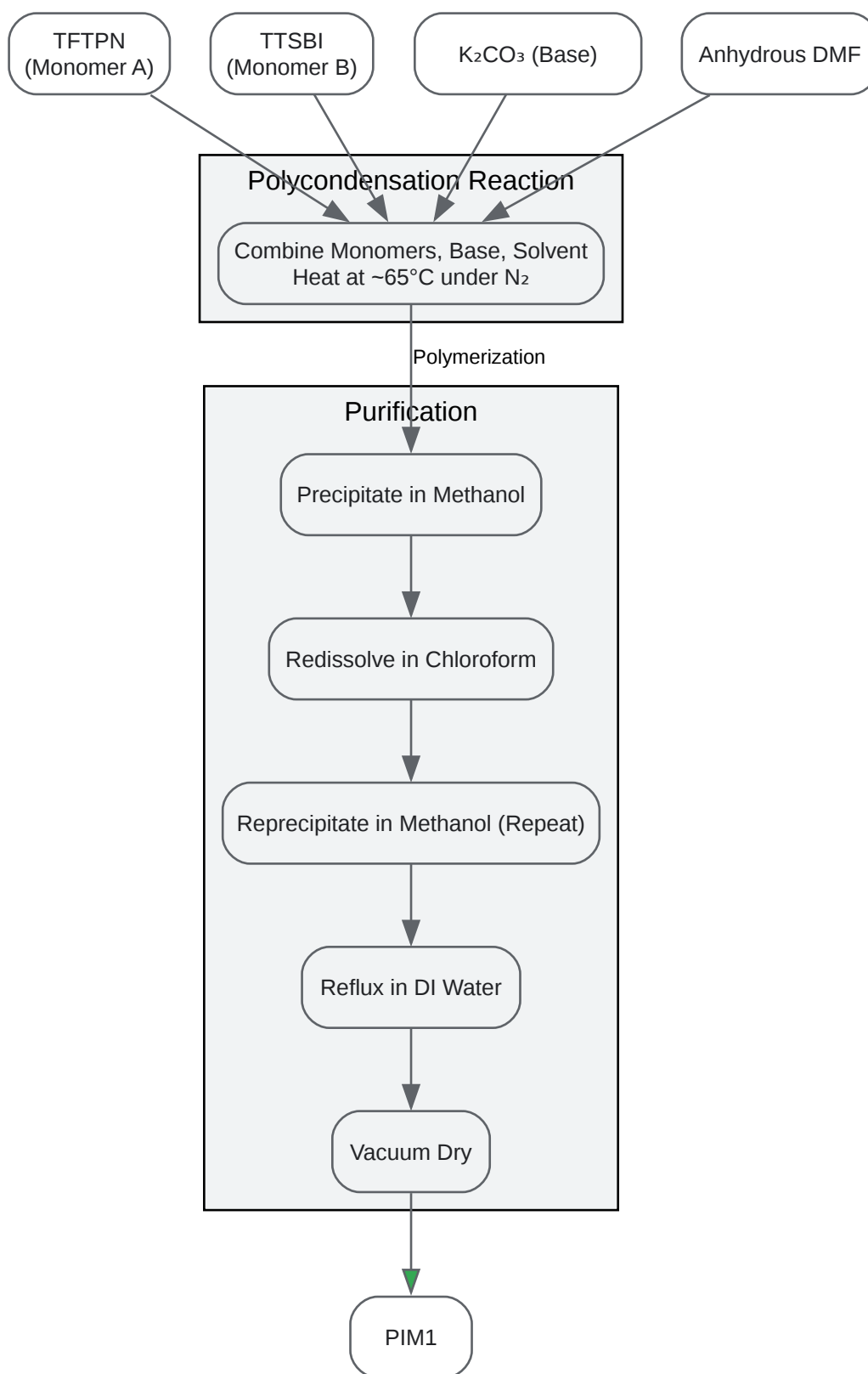
Materials:

- **Tetrafluoroterephthalonitrile** (TFTPN)
- 5,5',6,6'-tetrahydroxy-3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Methanol
- Chloroform

Procedure:

- Equimolar amounts of TFTPN and TTSBI are dissolved in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.
- An excess of anhydrous potassium carbonate is added as a base to deprotonate the hydroxyl groups of TTSBI.
- The reaction mixture is heated to approximately 65 °C for 72 hours to facilitate the aromatic nucleophilic substitution polycondensation.<sup>[12]</sup>
- After cooling, the viscous polymer solution is quenched by pouring it into an excess of methanol, causing the PIM-1 polymer to precipitate.<sup>[2]</sup>
- The polymer is collected by filtration and redissolved in chloroform.<sup>[2]</sup>

- The polymer is re-precipitated from methanol and filtered again. This dissolution-precipitation step is repeated multiple times to remove oligomers and unreacted monomers.[\[2\]](#)
- The purified polymer is refluxed in deionized water, collected, and dried in a vacuum oven at an elevated temperature (e.g., 100 °C) to yield the final PIM-1 product.[\[2\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the synthesis of PIM-1 polymer.



## Applications in Research and Drug Development

The unique structure of **Tetrafluoroterephthalonitrile** makes it a versatile reagent and building block in several advanced applications.

- **High-Performance Polymers:** It is a key monomer in the synthesis of high-performance fluorinated polymers and PIMs.[4][7][13] These materials exhibit exceptional thermal stability, chemical resistance, and high fractional free volume, making them ideal for gas separation membranes, aerospace components, and automotive parts.[4][7]
- **Pharmaceutical Intermediates:** The fluorinated benzene ring is a common motif in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. **Tetrafluoroterephthalonitrile** serves as a valuable intermediate for introducing a tetrafluorophenyl group into complex molecules, contributing to the development of new drug candidates.[7][14]
- **Electronics and Materials Science:** It is used to create specialized insulating materials and resins for the electronics industry.[4][7] Its electron-deficient nature can be harnessed to develop organic electronic materials with tailored conductive or optical properties.[4]
- **Supramolecular Chemistry:** The nitrile groups can act as ligands, coordinating with metal centers. For instance, it can act as a four-electron donor ligand to form tungsten(II)  $\eta^2$ -nitrile complexes.[1] This property is exploited in the design of novel organometallic frameworks and catalysts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tetrafluoroterephthalonitrile(1835-49-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3.  $^{19}\text{F}$  [nmr.chem.ucsb.edu]

- 4. [cpb-us-e1.wpmucdn.com](http://cpb-us-e1.wpmucdn.com) [[cpb-us-e1.wpmucdn.com](http://cpb-us-e1.wpmucdn.com)]
- 5. [alfa-chemistry.com](http://alfa-chemistry.com) [[alfa-chemistry.com](http://alfa-chemistry.com)]
- 6. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [[webbook.nist.gov](http://webbook.nist.gov)]
- 7. [nmrs.io](http://nmrs.io) [[nmrs.io](http://nmrs.io)]
- 8. Interpreting Infrared Spectra - Specac Ltd [[specac.com](http://specac.com)]
- 9. [scs.illinois.edu](http://scs.illinois.edu) [[scs.illinois.edu](http://scs.illinois.edu)]
- 10. [masterorganicchemistry.com](http://masterorganicchemistry.com) [[masterorganicchemistry.com](http://masterorganicchemistry.com)]
- 11. 19Flourine NMR [[chem.ch.huji.ac.il](http://chem.ch.huji.ac.il)]
- 12. [colorado.edu](http://colorado.edu) [[colorado.edu](http://colorado.edu)]
- 13. [compoundchem.com](http://compoundchem.com) [[compoundchem.com](http://compoundchem.com)]
- 14. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [molecular structure and formula of Tetrafluoroterephthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158556#molecular-structure-and-formula-of-tetrafluoroterephthalonitrile>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)